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Compound of Interest

Compound Name: 1-Dodecene

Cat. No.: B091753

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-dodecene, a
commercially significant alpha-olefin. The data presented herein, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are vital for
researchers, scientists, and professionals in drug development for the unequivocal
identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1-dodecene, both *H and 3C NMR spectra are
crucial for confirming its identity.

'H NMR Spectroscopy Data

The 'H NMR spectrum of 1-dodecene exhibits characteristic signals corresponding to the
different types of protons in the molecule. The spectrum is typically recorded in deuterated
chloroform (CDCls).
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Proton Assignment Chemical Shift (d) in ppm
H-1 (CH=CH>) ~4.93

H-1' (CH=CH2) ~4.98

H-2 (CH=CHz) ~5.79

H-3 (-CH2-CH=CH2) ~2.02

H-4 to H-11 (-(CH2)s-) ~1.27-1.46

H-12 (-CHs) ~0.89

3C NMR Spectroscopy Data

The 3C NMR spectrum provides information on the carbon framework of 1-dodecene. The
chemical shifts are also referenced to tetramethylsilane (TMS) in CDCls.

Carbon Assignment Chemical Shift () in ppm
C-1 (CH2=CH-) ~114.1

C-2 (-CH=CHz-) ~139.2

C-3 (-CH2-CH=CH2) ~33.9

C-4 to C-9 (-(CH2)s-) ~28.9-29.6

C-10 (-CHz-) ~31.9

C-11 (-CH2-) ~22.7

C-12 (-CHs) ~14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 1-dodecene shows characteristic
absorptions for its alkene and alkane moieties.
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Vibrational Mode

Absorption Frequency (cm~1)

=C-H stretch ~3079

C-H stretch (alkane) ~2925, 2854
C=C stretch ~1641
-CH2- bend ~1465

=C-H bend (out-of-plane) ~991, 909

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron ionization (El) is a common method for the

analysis of volatile compounds like 1-dodecene. The mass spectrum shows the molecular ion

peak and various fragment ions.

m/z Relative Intensity (%) Assignment

168 9.8 [M]* (Molecular lon)
97 45.9 [C7H13]*

83 65.2 [CeH11]*

70 89.4 [CsHao0]*

69 76.5 [CsHe]*

56 92.5 [CaHs]*

55 92.9 [CaH7]*

43 100.0 [CsH7]* (Base Peak)
41 75.2 [CsHs]*

Experimental Protocols
NMR Spectroscopy Protocol
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Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-dodecene into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Agitate the vial to ensure the sample is completely dissolved.
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

'H NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse
angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8
to 16 scans are co-added to achieve a good signal-to-noise ratio.

13C NMR: A proton-decoupled pulse sequence is employed. A 45-degree pulse angle, a
relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are typical. A larger
number of scans (e.g., 1024 or more) are usually required due to the low natural abundance
of 13C.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

Using a Pasteur pipette, place one to two drops of neat 1-dodecene onto the center of the
salt plate.[1]

Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample
between the plates.[1]

Ensure there are no air bubbles trapped between the plates.
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Data Acquisition (FT-IR):

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam.

Acquire the sample spectrum over the range of 4000-400 cm~1.

Typically, 16 to 32 scans are co-added and averaged to obtain the final spectrum.

After analysis, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone
or isopropanol) and stored in a desiccator.

Mass Spectrometry Protocol

Sample Introduction (for a volatile liquid):

¢ A minute amount of 1-dodecene is introduced into the ion source of the mass spectrometer.
This can be done via direct injection with a syringe into a heated inlet or through a gas
chromatography (GC) system for separation prior to analysis.

Data Acquisition (Electron lonization - El):

The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
evV).

e This causes the molecules to ionize and fragment.
e The resulting positive ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample such as 1-dodecene.

Sample Preparation

1-Dodecene (Liquid)

Dissolve in CDCI3 Neat Liquid Film Direct Infusion/GC Inlet

Spectros¢opic Analysis
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Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of 1-dodecene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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